molecular formula C19H23NO B3231816 1-Benzyl-4-P-tolyl-piperidin-4-OL CAS No. 13299-35-9

1-Benzyl-4-P-tolyl-piperidin-4-OL

Cat. No. B3231816
M. Wt: 281.4 g/mol
InChI Key: AZGNTLLAVWZVIQ-UHFFFAOYSA-N
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Patent
US07375227B2

Procedure details

A solution of 4-bromotoluene (1.017 g, 5.94 mmol) in anhydrous Et2O (6 mL), is added dropwise to a mixture of Mg (0.159 g, 6.54 mmol) and a catalytic amount of I2 (0.015 g, 0.26 mmol) in anhydrous Et2O (10 mL). The mixture is stirred at reflux for 5 h under nitrogen. To this cloudy solution is added dropwise at 0° C., a solution of N-benzyl-4-piperidone (1.063 mL, 5.94 mmol) in anhydrous Et2O (6 mL) and the mixture is stirred at reflux for 1.5 h. After cooling, the mixture is poured into sat. NH4Cl (20 mL) and extracted with EtOAc (3×30 mL). The combined organic extracts are washed with brine, dried (MgSO4), filtered and concentrated to provide a crude oil. Flash chromatography (EtOAc/Hex: 3/7) affords the title compound.
Quantity
1.017 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.159 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
1.063 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.II.[CH2:11]([N:18]1[CH2:23][CH2:22][C:21](=[O:24])[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[NH4+].[Cl-]>CCOCC.CCOC(C)=O>[CH2:11]([N:18]1[CH2:23][CH2:22][C:21]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)([OH:24])[CH2:20][CH2:19]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.017 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Mg
Quantity
0.159 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.015 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
1.063 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h under nitrogen
Duration
5 h
ADDITION
Type
ADDITION
Details
To this cloudy solution is added dropwise at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude oil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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